Methyl 2-amino-3-cyanoisonicotinate
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Overview
Description
Methyl 2-amino-3-cyanoisonicotinate is a chemical compound with the molecular formula C8H7N3O2 It is a derivative of isonicotinic acid and contains both amino and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-cyanoisonicotinate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of methyl cyanoacetate with an appropriate amine under solvent-free conditions at room temperature . Another method involves the fusion of aryl amines with ethyl cyanoacetate, which is a harsher method but yields the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity starting materials and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-cyanoisonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Methyl 2-amino-3-cyanoisonicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-amino-3-cyanoisonicotinate involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity and biological activity. For example, the cyano group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological targets .
Comparison with Similar Compounds
Methyl 2-amino-3-cyanoisonicotinate can be compared with other similar compounds, such as:
Methyl 2-cyanoisonicotinate: Lacks the amino group, which affects its reactivity and biological activity.
Methyl 2-aminoisonicotinate: Lacks the cyano group, resulting in different chemical properties and applications.
The presence of both amino and cyano groups in this compound makes it unique and versatile for various applications in scientific research and industry .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl 2-amino-3-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-11-7(10)6(5)4-9/h2-3H,1H3,(H2,10,11) |
InChI Key |
IXTYYQZZGGJIKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)N)C#N |
Origin of Product |
United States |
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